molecular formula C28H36O6 B1261563 Eucalyptal A

Eucalyptal A

カタログ番号: B1261563
分子量: 468.6 g/mol
InChIキー: HJUVXYVQIXPSJI-ICRWQPCKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eucalyptal A is an organic heterotetracyclic compound whose skeleton is composed of 3,5-diformyl-isopentyl substituted phloroglucinol fused with a cadinane ring system. Isolated from Eucalyptus globulus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of benzaldehydes, a cyclic ether, an organic heterotetracyclic compound, a member of resorcinols and a tertiary alcohol.

科学的研究の応用

Chemical Composition and Isolation

Eucalyptal A belongs to a class of compounds known as phloroglucinol-terpene adducts. It is isolated from the fruit of Eucalyptus globulus through various extraction methods, including hydrodistillation and chromatography. The structure of this compound is characterized by a unique phloroglucinol-terpene skeleton, which contributes to its biological activity.

Anti-Cancer Activity

This compound has shown promising results in the treatment of glioblastoma, a highly aggressive form of brain cancer. Research indicates that this compound inhibits the proliferation and invasiveness of glioma cells both in vitro and in vivo. The compound operates by downregulating the expression of serine/arginine-rich splicing factor 1 (SRSF1), which is implicated in oncogenic splicing pathways. This modulation leads to the rectification of abnormal alternative splicing of MYO1B mRNA, ultimately affecting cancer cell survival and growth pathways such as PDK1/AKT/c-Myc and PAK/Cofilin axes .

Anti-Inflammatory Properties

The anti-inflammatory effects of Eucalyptus essential oils, including this compound, have been well-documented. These oils exhibit significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. In preclinical studies, Eucalyptus essential oils have demonstrated efficacy in reducing inflammation associated with conditions like arthritis and respiratory ailments . The presence of this compound enhances these properties, making it a candidate for developing anti-inflammatory therapies.

Antimicrobial Activity

This compound and other components derived from Eucalyptus species possess strong antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). This antimicrobial action is particularly relevant in an era of increasing antibiotic resistance .

Case Study 1: Glioblastoma Treatment

A study conducted on the effects of this compound on glioblastoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and invasiveness. In vivo experiments using tumor-bearing mice showed prolonged survival rates when treated with this compound compared to control groups .

Case Study 2: Respiratory Health

In clinical trials assessing the efficacy of eucalyptus products for cough relief, Eucalyptus globulus was found to be more effective than placebo in improving cough symptoms associated with upper respiratory tract infections. While not exclusively focused on this compound, these findings support the broader therapeutic potential of eucalyptus-derived compounds .

Comparative Data Table

Application Mechanism Evidence
Anti-CancerInhibition of SRSF1; modulation of splicing pathwaysIn vitro and in vivo studies on glioblastoma cells
Anti-InflammatoryInhibition of pro-inflammatory cytokinesStudies on essential oils from eucalyptus
AntimicrobialInhibition of bacterial growthResearch on antimicrobial properties

化学反応の分析

Key Chemical Components of Eucalyptus Species

The chemical profiles of Eucalyptus essential oils and extracts are dominated by monoterpenes and oxygenated derivatives. Notable compounds include:

  • 1,8-Cineole (Eucalyptol) : Constitutes 63.1% of E. globulus essential oil and serves as a solvent in catalytic coupling reactions (e.g., Sonogashira, Stille) .

  • γ-Eudesmol (12.5–16.4%) and α-Cadinol (2.3–3.3%) : Major sesquiterpenes in E. oleosa .

  • Viridiflorol (1.4%) and Spathulenol (0.2–0.6%) : Minor constituents with antimicrobial activity .

Table 1: Major Chemical Classes in Eucalyptus Essential Oils

Compound ClassPercentage RangeKey Examples
Monoterpene Hydrocarbons4.5–35.3%α-Pinene, Limonene
Oxygenated Monoterpenes35.9–63.9%1,8-Cineole, Terpinen-4-ol
Sesquiterpenes7.3–29.0%γ-Eudesmol, α-Cadinol

Methodological Insights for Studying Novel Compounds

While Eucalyptal A is not documented in the reviewed literature, the following approaches from Eucalyptus research could guide its characterization:

2.1. Catalytic Coupling Reactions

Eucalyptol (1,8-cineole) has been utilized as a green solvent in Pd-catalyzed reactions:

  • Sonogashira–Hagihara Coupling : Achieved 75% average yield using Pd(PhCN)₂Cl₂ and Cs₂CO₃ in 1,8-cineole .

  • Buchwald–Hartwig Amination : Produced aryl amines in 70% yield with Pd(OAc)₂ and BINAP ligand .

Table 2: Reaction Yields in Eucalyptol-Based Systems

Reaction TypeCatalyst SystemYield (%)
Sonogashira CouplingPd(PhCN)₂Cl₂, P(Cy)₃, Cs₂CO₃75
Stille CouplingPd(PPh₃)₂Cl₂, Ph₃As79
Buchwald–HartwigPd(OAc)₂, BINAP70

Analytical Techniques for Compound Identification

The absence of this compound in current literature underscores the need for advanced characterization methods:

  • GC-MS : Used to identify 27 volatile compounds in E. globulus oil, including monoterpenes and sesquiterpenes .

  • FTIR Spectroscopy : Detected functional groups (e.g., ester bonds, CH₂ vibrations) in Eucalyptus cuticles .

  • Wet Chemical Analysis : Quantified lignin (6.09% total ash) and cellulose content in thermally modified wood .

Research Gaps and Recommendations

  • Targeted Isolation : Apply chromatographic techniques (HPLC, TLC) to isolate this compound from Eucalyptus extracts.

  • Synthetic Pathways : Explore Diels-Alder or epoxidation reactions given the structural similarity of eucalyptol-derived compounds.

  • Bioactivity Screening : Assess antimicrobial or anti-inflammatory properties using assays validated for Eucalyptus metabolites .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial isolation and characterization of Eucalyptal A from natural sources?

this compound, a phloroglucinol-terpene compound, is typically isolated from Eucalyptus globulus fruits using chromatographic techniques such as HPLC or column chromatography. Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its molecular framework. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at relevant wavelengths. Researchers should cross-reference spectral data with published studies to ensure accuracy .

Q. What in vitro models are most appropriate for preliminary screening of this compound’s anti-cancer activity?

Glioblastoma multiforme (GBM) cell lines, such as LN229 and U87MG, are widely used to assess anti-proliferative effects. Standard assays include MTT or CellTiter-Glo® for viability, scratch/wound healing assays for migration inhibition, and Boyden chamber tests for invasiveness. Dose-response curves (0–100 µM range) should be generated to calculate IC50 values. Positive controls (e.g., temozolomide) and vehicle controls (e.g., DMSO) are critical for data reliability .

Q. What solvent systems and stability conditions are optimal for this compound in experimental settings?

this compound is lipophilic and typically dissolved in DMSO for stock solutions (e.g., 10 mM), followed by dilution in culture media (final DMSO concentration ≤0.1%). Stability studies under varying pH (6–8), temperatures (4°C vs. −20°C), and light exposure should precede long-term experiments. LC-MS monitoring over 24–72 hours can confirm compound integrity .

Advanced Research Questions

Q. How can researchers design in vivo experiments to validate this compound’s anti-GBM efficacy while minimizing toxicity?

Orthotopic xenograft models in immunocompromised mice (e.g., BALB/c nude) are preferred for GBM studies. Key endpoints include tumor volume (via bioluminescence imaging), survival analysis, and histopathological assessment of necrosis/apoptosis. Toxicity panels should evaluate liver/kidney function (ALT, creatinine) and hematological parameters. Dose optimization via pharmacokinetic studies (e.g., Cmax, AUC) ensures therapeutic windows align with in vitro IC50 values .

Q. What mechanistic approaches are used to validate this compound’s modulation of the SRSF1/MYO1B splicing axis?

siRNA or CRISPR-Cas9 knockdown of SRSF1 in GBM cells can confirm dependency on this pathway. Western blotting quantifies SRSF1 protein levels, while RT-PCR or RNA-seq identifies MYO1B splice variants. Functional rescue experiments (overexpressing SRSF1) test specificity. Co-immunoprecipitation or proximity ligation assays (PLA) further explore SRSF1-protein interactions .

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:

  • Pharmacokinetic profiling (plasma/tissue concentration-time curves).
  • Prodrug synthesis to enhance solubility.
  • Combination studies with blood-brain barrier (BBB) permeabilizers (e.g., mannitol).
  • Metabolite identification via LC-MS/MS to assess degradation pathways .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous tumor models?

Mixed-effects models account for intra-subject variability in longitudinal tumor growth data. For survival analysis, Kaplan-Meier curves with log-rank tests compare treatment groups. Multivariate regression adjusts for covariates like initial tumor size. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in studies with high biological variability .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Automated synthesis platforms (e.g., Chemspeed®) standardize reaction conditions. Analytical quality control requires triple verification via HPLC, NMR, and high-resolution MS. Batch-to-batch consistency is assessed using principal component analysis (PCA) of spectral data. Detailed synthetic protocols must be archived in open-access repositories (e.g., Zenodo) .

Q. Methodological Considerations

  • Data Presentation : Tables should include mean ± SEM, p-values, and effect sizes. For example:

    ModelIC50 (µM)Apoptosis (%)Migration Inhibition (%)
    LN22912.3 ± 1.245.6 ± 3.868.2 ± 4.1
    U87MG9.8 ± 0.952.1 ± 4.572.4 ± 3.7
  • Ethical Compliance : Animal studies must follow ARRIVE guidelines, including randomization, blinding, and ethical approval identifiers (e.g., IACUC #XXXX) .

特性

分子式

C28H36O6

分子量

468.6 g/mol

IUPAC名

(1R,4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-prop-1-en-2-yl-1,2,3,5,6,7,12a,12b-octahydronaphtho[1,2-b]chromene-9,11-dicarbaldehyde

InChI

InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,17,20,22,26,31-33H,3,5,7-11H2,1-2,4,6H3/t17-,20+,22-,26-,27+,28+/m0/s1

InChIキー

HJUVXYVQIXPSJI-ICRWQPCKSA-N

異性体SMILES

CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3[C@@H](CCC4=C)C(=C)C)O)C)C=O)O)C=O)O

正規SMILES

CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(CCC4=C)C(=C)C)O)C)C=O)O)C=O)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eucalyptal A
Reactant of Route 2
Eucalyptal A
Reactant of Route 3
Eucalyptal A
Reactant of Route 4
Eucalyptal A
Reactant of Route 5
Eucalyptal A
Reactant of Route 6
Eucalyptal A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。